DL-Allylglycine is a non-proteinogenic amino acid with structural similarities to several naturally occurring amino acids, including glutamate, [, ]. It plays a significant role in scientific research as a selective and potent inhibitor of Glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) [, , , ]. This inhibitory action makes DL-Allylglycine a valuable tool for investigating GABAergic neurotransmission and its role in various physiological and pathological processes [, , , , , , , ].
Synthesis Analysis
Racemase/Acylase Biotransformation: This method employs a coupled enzymatic system involving an N-acetyl amino acid racemase (NAAAR) and an enantiospecific acylase. The NAAAR racemizes N-acetyl-DL-allylglycine, while the acylase selectively hydrolyzes the N-acetyl group from the desired enantiomer (e.g., D-Allylglycine) []. This approach offers high enantiomeric purity and is suitable for preparative-scale synthesis.
Molecular Structure Analysis
DL-Allylglycine exists as a pair of enantiomers (D- and L-Allylglycine) due to the chiral center at the α-carbon atom []. The molecular structure features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the α-carbon. The presence of a double bond within the allyl side chain distinguishes it from other amino acids like norvaline [].
Mechanism of Action
DL-Allylglycine acts as a potent and irreversible inhibitor of Glutamate decarboxylase (GAD) [, , , ]. This inhibition occurs through the binding of DL-Allylglycine to the active site of GAD, preventing the conversion of glutamate to GABA [, , , ]. By reducing GABA levels in the brain, DL-Allylglycine promotes neuronal excitability and can induce seizures [, , , , , , , , , , ].
Applications
Investigating GABAergic Neurotransmission: By inhibiting GAD and reducing GABA levels, DL-Allylglycine serves as a crucial tool for studying the role of GABAergic signaling in various brain functions, including:
Epilepsy Research: DL-Allylglycine is widely used to induce epileptic photosensitivity in animal models, allowing researchers to study seizure mechanisms and evaluate the efficacy of anticonvulsant drugs [, , , , , , , , ].
Memory and Learning: Studies have investigated the effects of DL-Allylglycine on memory consolidation processes, suggesting the involvement of GABAergic mechanisms [].
Studying Metabolic Pathways: Research has explored the metabolic fate of DL-Allylglycine in microorganisms like Pseudomonas putida [], providing insights into the catabolism of unusual amino acids and the role of plasmids in bacterial adaptation.
Plant Biochemistry: DL-Allylglycine has been used to investigate the biosynthesis of mustard oil glucosinolates in plants like horseradish and rape [, ]. These studies explored the metabolic pathways involved in the formation of these important plant defense compounds.
Future Directions
Developing Bio-based Materials: The use of DL-Allylglycine in synthesizing novel biocompatible and biodegradable polymers and hydrogels for various biomedical applications presents an exciting research avenue [, ]. These materials could find use in drug delivery systems, tissue engineering, and other areas.
Related Compounds
D-Allylglycine
Compound Description: D-Allylglycine is the D-enantiomer of allylglycine, a non-proteinogenic amino acid. It acts as a convulsant, though less potently than L-allylglycine. This difference in potency is partly attributed to its slower penetration across the blood-brain barrier. []
L-Allylglycine
Compound Description: L-Allylglycine, the L-enantiomer of allylglycine, is a more potent convulsant than its D-counterpart, D-Allylglycine. It exhibits a faster rate of penetration through the blood-brain barrier compared to D-Allylglycine. []
Relevance: L-Allylglycine is a stereoisomer of DL-Allylglycine, differing in their three-dimensional arrangement. Both compounds are convulsants and inhibit brain L-glutamate decarboxylase. L-Allylglycine exhibits greater convulsive potency and faster brain penetration compared to DL-Allylglycine. []
2-Keto-4-pentenoic Acid
Compound Description: 2-Keto-4-pentenoic acid is a key intermediate in the catabolic pathway of D-allylglycine and DL-cis-crotylglycine. This compound is formed from d-allylglycine and further metabolized by enzymes encoded by the TOL plasmid, ultimately leading to the formation of pyruvate and acetaldehyde. []
Relevance: 2-Keto-4-pentenoic Acid is a metabolic product of DL-Allylglycine, particularly its D-enantiomer. The ability of certain Pseudomonas putida strains harboring the TOL plasmid to utilize DL-Allylglycine as a growth substrate highlights the connection between this compound and the metabolic pathway of DL-Allylglycine. []
Compound Description: DL-cis-Crotylglycine is a non-proteinogenic amino acid structurally similar to allylglycine, with an additional methyl group on the double bond. Like DL-Allylglycine, certain mutant strains of Pseudomonas putida harboring the TOL plasmid can utilize DL-cis-crotylglycine for growth. []
Relevance: DL-cis-Crotylglycine shares a similar structure and metabolic pathway with DL-Allylglycine, particularly its D-enantiomer. Both compounds are degraded via a pathway that involves 2-keto-enoic acids as intermediates and utilizes TOL plasmid-encoded enzymes. []
2-Keto-cis-4-hexenoic acid
Compound Description: This compound serves as a substrate for the enzyme 2-keto-4-pentenoic acid hydratase. This enzyme, found in elevated levels in DL-Allylglycine-grown cells of Pseudomonas putida mutant strain PaM1000, exhibits a preference for 2-Keto-cis-4-hexenoic acid over its trans isomer. []
Relevance: 2-Keto-cis-4-hexenoic acid is structurally related to 2-keto-4-pentenoic acid, a metabolite of DL-Allylglycine. The preferential activity of 2-keto-4-pentenoic acid hydratase towards the cis isomer suggests a potential connection with the metabolic pathway of DL-Allylglycine. []
DL-trans-Crotylglycine
Compound Description: This compound, a stereoisomer of DL-cis-Crotylglycine, is not readily utilized for growth by the same Pseudomonas putida mutants that can grow on DL-cis-Crotylglycine. []
Relevance: The inability of the Pseudomonas putida mutant strains to effectively utilize DL-trans-Crotylglycine for growth, unlike DL-cis-Crotylglycine and DL-Allylglycine, highlights the structural specificity of the metabolic pathway associated with these compounds. []
Morphine
Compound Description: Morphine is an opioid analgesic known to influence memory processes, including memory improvement in animal models. Studies in C57BL/6 mice have shown that morphine can enhance memory performance in passive avoidance tasks. []
Relevance: While structurally unrelated to DL-Allylglycine, morphine's interaction with DL-Allylglycine in influencing memory processes in C57BL/6 mice suggests a potential interplay between GABAergic mechanisms, affected by DL-Allylglycine, and the opioid system, targeted by morphine. []
(R)-2-alkyl-2-aminopent-4-enoic acids
Compound Description: This group of compounds represents a series of chiral amino acids synthesized using a stereoselective allylation reaction involving 2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones as starting materials. []
Relevance: (R)-2-alkyl-2-aminopent-4-enoic acids share a similar structural motif with DL-Allylglycine, particularly the presence of the amino acid backbone and the allyl group. This structural similarity highlights the potential for using DL-Allylglycine as a starting material for synthesizing other related compounds, as demonstrated by the stereoselective allylation reaction. []
(S)-2-alkyl-2-aminopent-4-enoic acids
Compound Description: Similar to their (R)-enantiomers, these chiral amino acids are synthesized through a stereoselective allylation reaction using 2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones as starting materials. []
Relevance: (S)-2-alkyl-2-aminopent-4-enoic acids share a common structural motif with DL-Allylglycine, specifically the amino acid backbone and the allyl group. This similarity underlines the potential use of DL-Allylglycine as a precursor for synthesizing structurally related compounds. []
Compound Description: This chiral amino acid is synthesized through an aldol reaction utilizing the lithium enolate of cis-2-ferrocenyl-3-pivaloyl-4-methyl-1,3-oxazolidin-5-one and benzaldehyde. []
Relevance: While structurally distinct from DL-Allylglycine, (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid is synthesized using a similar synthetic strategy to that used for synthesizing enantiomerically pure (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids, which are structurally related to DL-Allylglycine. This suggests a potential synthetic route for creating other DL-Allylglycine derivatives. []
Compound Description: This compound represents a multi-responsive triblock hydrogelator. It's synthesized by ring-opening polymerization using DLAG N-carboxyanhydride and diamino-terminated PEG. This material exhibits interesting properties such as heat-induced sol-to-gel transitions and sonication- or enzyme-induced gel-to-sol transitions. [, ]
Relevance: ODLAG-b-PEG-b-ODLAG incorporates DL-Allylglycine as a key structural component. The allyl functionality of DL-Allylglycine allows for further modification and tailoring of the hydrogel's properties. [, ]
DL-Homoserine-2-14C
Compound Description: A radiolabeled amino acid used in the study of sinigrin biosynthesis in horseradish. This compound serves as a precursor for the aglycone (allyl isothiocyanate) of sinigrin. [, ]
Relevance: While not structurally similar to DL-Allylglycine, DL-Homoserine-2-14C plays a crucial role in the biosynthesis of sinigrin, a pathway that also involves DL-Allylglycine as a potential precursor, albeit less efficiently incorporated. This suggests a shared metabolic network for these compounds in sinigrin production. [, ]
DL-Methionine-2-14C
Compound Description: Another radiolabeled amino acid employed in studying sinigrin biosynthesis in horseradish, serving as a precursor for the aglycone (allyl isothiocyanate) of sinigrin. [, ]
Relevance: Although structurally dissimilar to DL-Allylglycine, DL-Methionine-2-14C plays a key role in sinigrin biosynthesis, a pathway where DL-Allylglycine may also act as a precursor, albeit with lower efficiency. This suggests a common metabolic connection between these compounds in producing sinigrin. [, ]
Compound Description: This radiolabeled amino acid is a crucial precursor in the biosynthesis of sinigrin in horseradish, contributing to the formation of the aglycone (allyl isothiocyanate). [, ]
Relevance: Although structurally different from DL-Allylglycine, DL-Homomethionine-2-14C plays a significant role in sinigrin biosynthesis, a pathway where DL-Allylglycine might also function as a precursor, although less effectively incorporated. This points to a shared metabolic link between these compounds in sinigrin production. [, ]
DL-Allylglycine-2-14C (2-amino-4-pentenoic acid)
Compound Description: This radiolabeled version of DL-Allylglycine is used in studying the biosynthesis of sinigrin. In contrast to its efficient incorporation into glucobrassicanapin, DL-Allylglycine-2-14C shows minimal incorporation into sinigrin in horseradish. [, ]
Relevance: This radiolabeled form of DL-Allylglycine is crucial for investigating the metabolic fate and incorporation of DL-Allylglycine in various biosynthetic pathways, including sinigrin production. [, ]
Relevance: Although not structurally similar to DL-Allylglycine, the use of DL-2-Amino-5-hydroxyvaleric acid-2-14C alongside other labeled precursors like DL-Allylglycine-2-14C highlights the efforts in understanding the specific structural requirements for incorporation into the sinigrin biosynthetic pathway. []
N-acetyl-DL-allylglycine
Compound Description: This compound serves as a substrate for N-acetyl amino acid racemases (NAAAR). []
Relevance: N-acetyl-DL-allylglycine is a derivative of DL-Allylglycine and is used as a model substrate to study the enzymatic activity and potential applications of NAAAR in producing enantiomerically pure amino acids. []
GABA (γ-Aminobutyric acid)
Compound Description: GABA is a major inhibitory neurotransmitter in the central nervous system. DL-Allylglycine, being a convulsant, exerts its effects by influencing the GABAergic system, primarily by inhibiting glutamate decarboxylase, the enzyme responsible for GABA synthesis. [, , , , ]
Relevance: GABA plays a central role in the mechanism of action of DL-Allylglycine. By inhibiting GABA synthesis, DL-Allylglycine disrupts the delicate balance of excitation and inhibition in the brain, leading to increased excitability and potentially seizures. [, , , , ]
Glutamate
Compound Description: Glutamate is the primary excitatory neurotransmitter in the central nervous system. It's the precursor for GABA, and its decarboxylation by glutamate decarboxylase yields GABA. [, , , ]
Relevance: Glutamate is an essential component of the GABAergic system that DL-Allylglycine influences. The inhibition of glutamate decarboxylase by DL-Allylglycine directly affects the conversion of glutamate to GABA, ultimately leading to decreased GABA levels. [, , , ]
Putrescine
Compound Description: Putrescine is a polyamine involved in various cellular functions. Studies have shown that DL-Allylglycine administration leads to putrescine accumulation in the brain, possibly due to its effects on polyamine metabolism enzymes like ornithine decarboxylase and S-adenosyl-L-methionine decarboxylase. [, ]
Relevance: While not structurally related to DL-Allylglycine, the observed putrescine accumulation following DL-Allylglycine administration suggests a potential link between DL-Allylglycine's effects on GABA metabolism and its influence on polyamine pathways. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AGN-192403 hydrochloride is the hydrochloride salt of AGN 192403 --- a known midazoline drug with high affinity for the imidazoline I1 receptor. AGN-192403 may affect oxidative cytotoxicity and mitochondrial inhibitor-induced cytotoxicity in astrocytes.
AGN-192403 hydrochloride is an I1 imidazoline binding site selective ligand with a potency at I1 comparable to moxonidine, but devoid of affinity for adrenoceptors and the I2 binding site.